molecular formula C8H12ClNO2 B039807 4-Acetylpiperidine-1-carbonyl chloride CAS No. 125094-85-1

4-Acetylpiperidine-1-carbonyl chloride

Cat. No. B039807
CAS RN: 125094-85-1
M. Wt: 189.64 g/mol
InChI Key: LCQBWKOWXCXGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylpiperidine-1-carbonyl chloride, also known as Ac-PPC, is a chemical compound that is widely used in scientific research. It is a carbonyl chloride derivative of piperidine and is used as a reagent in the synthesis of various compounds. Ac-PPC is a versatile molecule that can be used in a variety of chemical reactions due to its unique properties.

Mechanism of Action

4-Acetylpiperidine-1-carbonyl chloride is a reactive molecule that can form covalent bonds with various nucleophiles. It reacts with amino acids such as cysteine and histidine in proteins to form stable adducts. This property of 4-Acetylpiperidine-1-carbonyl chloride makes it useful in the study of protein-protein interactions and enzyme mechanisms. 4-Acetylpiperidine-1-carbonyl chloride can also be used as a labeling reagent for proteins and peptides in mass spectrometry.
Biochemical and Physiological Effects:
4-Acetylpiperidine-1-carbonyl chloride is a reactive molecule that can modify proteins and peptides. It can cause changes in the biochemical and physiological properties of these molecules. 4-Acetylpiperidine-1-carbonyl chloride can affect the activity of enzymes and the binding of ligands to proteins. It can also affect the stability and folding of proteins. These effects of 4-Acetylpiperidine-1-carbonyl chloride on proteins and peptides make it a useful tool in the study of protein function and structure.

Advantages and Limitations for Lab Experiments

4-Acetylpiperidine-1-carbonyl chloride is a versatile molecule that can be used in a variety of chemical reactions. It is easy to synthesize and can be easily scaled up for large-scale production. 4-Acetylpiperidine-1-carbonyl chloride is stable under normal laboratory conditions and can be stored for long periods of time. However, 4-Acetylpiperidine-1-carbonyl chloride is a reactive molecule that can form adducts with various nucleophiles. This property of 4-Acetylpiperidine-1-carbonyl chloride can make it difficult to control the reaction and can lead to unwanted side reactions. Therefore, it is important to carefully design and optimize the reaction conditions when using 4-Acetylpiperidine-1-carbonyl chloride in lab experiments.

Future Directions

4-Acetylpiperidine-1-carbonyl chloride is a useful molecule that has a wide range of applications in scientific research. There are many future directions for the use of 4-Acetylpiperidine-1-carbonyl chloride. One possible direction is the development of new synthetic methods for 4-Acetylpiperidine-1-carbonyl chloride that are more efficient and environmentally friendly. Another direction is the use of 4-Acetylpiperidine-1-carbonyl chloride in the study of protein-protein interactions and enzyme mechanisms. 4-Acetylpiperidine-1-carbonyl chloride can also be used in the development of new drugs and pharmaceuticals. The future of 4-Acetylpiperidine-1-carbonyl chloride is bright, and it is likely to continue to play an important role in scientific research for many years to come.
Conclusion:
In conclusion, 4-Acetylpiperidine-1-carbonyl chloride is a versatile molecule that has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds and is a useful tool in the study of protein function and structure. 4-Acetylpiperidine-1-carbonyl chloride has many advantages, such as ease of synthesis and stability, but also has limitations due to its reactivity. The future of 4-Acetylpiperidine-1-carbonyl chloride is bright, and it is likely to continue to play an important role in scientific research for many years to come.

Synthesis Methods

4-Acetylpiperidine-1-carbonyl chloride can be synthesized by reacting piperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 4-Acetylpiperidine-1-carbonyl chloride as a white crystalline solid. The synthesis of 4-Acetylpiperidine-1-carbonyl chloride is a straightforward process that can be easily scaled up for large-scale production.

Scientific Research Applications

4-Acetylpiperidine-1-carbonyl chloride is widely used in scientific research as a reagent in the synthesis of various compounds. It is commonly used as a building block in the synthesis of peptides, which are important molecules in the field of biochemistry. 4-Acetylpiperidine-1-carbonyl chloride is also used in the synthesis of various drugs and pharmaceuticals. It is used as a key intermediate in the synthesis of antiviral drugs such as Oseltamivir and Zanamivir.

properties

CAS RN

125094-85-1

Product Name

4-Acetylpiperidine-1-carbonyl chloride

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

4-acetylpiperidine-1-carbonyl chloride

InChI

InChI=1S/C8H12ClNO2/c1-6(11)7-2-4-10(5-3-7)8(9)12/h7H,2-5H2,1H3

InChI Key

LCQBWKOWXCXGSM-UHFFFAOYSA-N

SMILES

CC(=O)C1CCN(CC1)C(=O)Cl

Canonical SMILES

CC(=O)C1CCN(CC1)C(=O)Cl

synonyms

1-Piperidinecarbonylchloride,4-acetyl-(9CI)

Origin of Product

United States

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